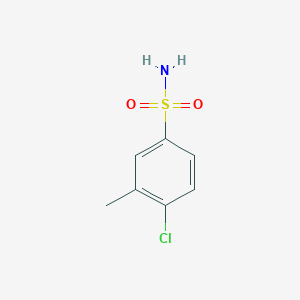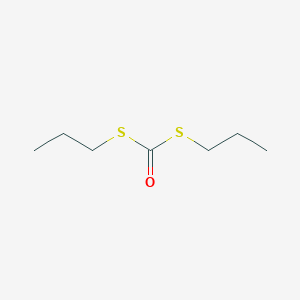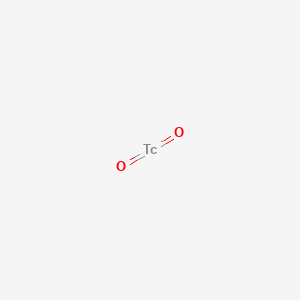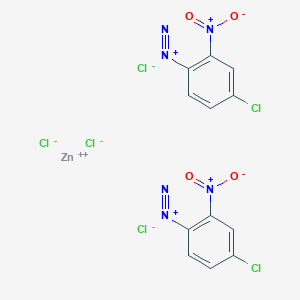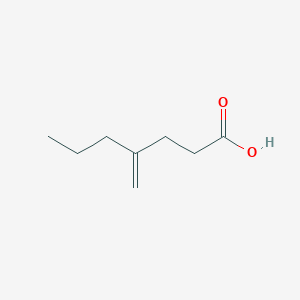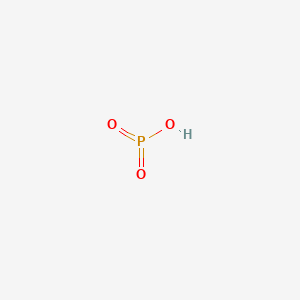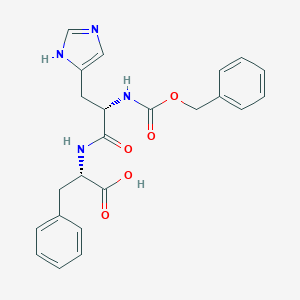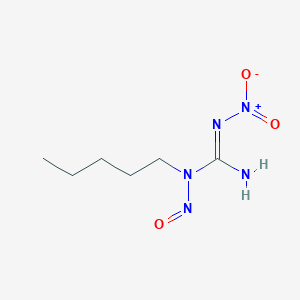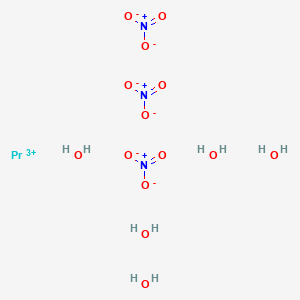
Nitric acid, praseodymium(3+) salt, pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid, praseodymium(3+) salt, pentahydrate is a chemical compound with the formula H₁₀N₃O₁₄Pr. It is also known as praseodymium nitrate pentahydrate. This compound is a salt formed from praseodymium, a rare earth element, and nitric acid. It is commonly found as a green, crystalline solid and is used in various scientific and industrial applications due to its unique properties .
Mecanismo De Acción
Target of Action
It’s known that praseodymium, a rare earth element, and nitric acid form this compound.
Pharmacokinetics
It’s known that the compound is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . This solubility can influence its bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Praseodymium nitrate pentahydrate is typically synthesized by dissolving praseodymium oxide or praseodymium carbonate in nitric acid. The reaction is carried out under controlled conditions to ensure complete dissolution and formation of the desired product. The resulting solution is then evaporated to obtain the crystalline pentahydrate form .
Industrial Production Methods
In industrial settings, praseodymium nitrate pentahydrate is produced from ores rich in rare earth metals. The ores are dissolved in nitric acid, yielding solutions of rare earth nitrates. These solutions are then subjected to solvent extraction to separate and purify the individual rare earth metals, including praseodymium .
Análisis De Reacciones Químicas
Types of Reactions
Praseodymium nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to praseodymium oxide or other lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the nitrate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with praseodymium nitrate pentahydrate include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or ozone. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving praseodymium nitrate pentahydrate include praseodymium oxide, praseodymium hydroxide, and various praseodymium salts depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
Praseodymium nitrate hexahydrate: Similar to the pentahydrate form but with one additional water molecule in its crystalline structure.
Praseodymium trinitrate: Another form of praseodymium nitrate with different hydration levels.
Uniqueness
Praseodymium nitrate pentahydrate is unique due to its specific hydration level, which affects its solubility, thermal decomposition temperature, and reactivity. Its high solubility and low thermal decomposition temperature make it particularly useful in sol-gel processing and hydrothermal-calcination methods .
Propiedades
IUPAC Name |
praseodymium(3+);trinitrate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.5H2O.Pr/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBXGDSTWEFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N3O14Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162816 |
Source


|
| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14483-17-1 |
Source


|
| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014483171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


